Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈N₂O₄. It is characterized by its unique spirocyclic structure, which includes a tert-butyl group and two oxo groups.
Preparation Methods
The synthesis of tert-butyl 6,8-dioxo-2,5-diazaspiro[35]nonane-2-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxo groups and spirocyclic structure allow it to form specific interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure but with different functional groups.
Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate:
Properties
IUPAC Name |
tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPOQXSCYQLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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